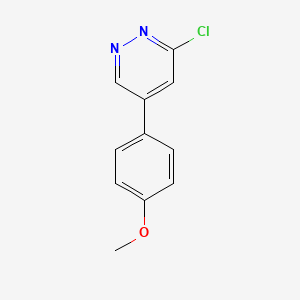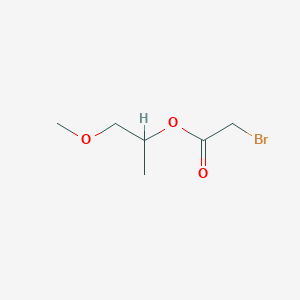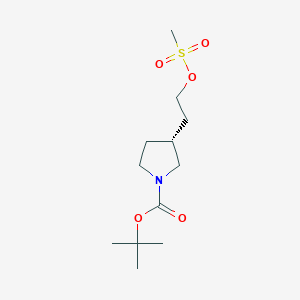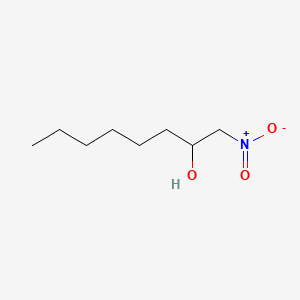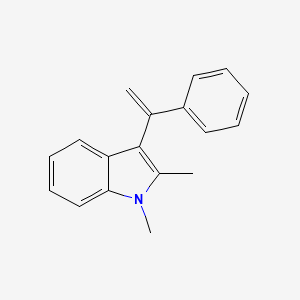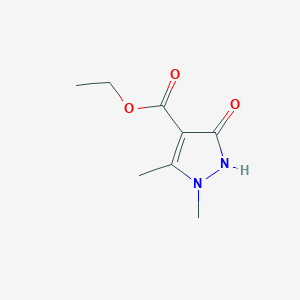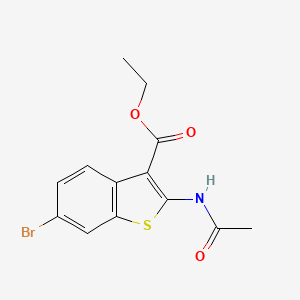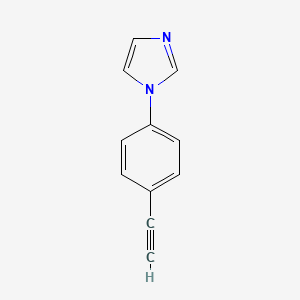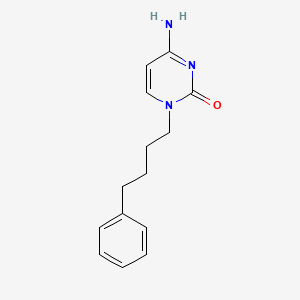
4-Amino-1-(4-phenylbutyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a phenylbutyl substituent at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The phenylbutyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted phenylbutyl derivatives.
Aplicaciones Científicas De Investigación
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This can lead to downstream effects on cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylpropyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylethyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylmethyl)-
Uniqueness
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The length of the phenylbutyl chain influences its interaction with molecular targets and its overall pharmacokinetic profile.
Propiedades
Número CAS |
60722-57-8 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
4-amino-1-(4-phenylbutyl)pyrimidin-2-one |
InChI |
InChI=1S/C14H17N3O/c15-13-9-11-17(14(18)16-13)10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H2,15,16,18) |
Clave InChI |
PUASYZXWYVOUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCN2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


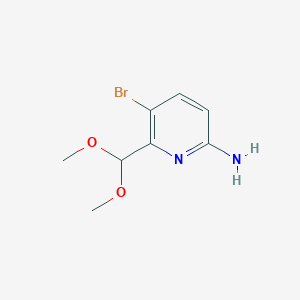
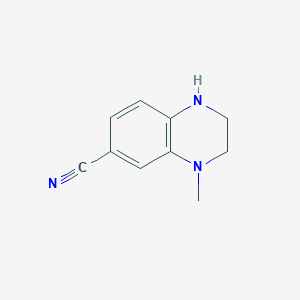
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
